[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of piperazine and piperidine rings, which are known for their versatility in medicinal chemistry.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N3O2.C2H2O4/c1-25-8-6-13-31(26(25)2)34-18-20-35(21-19-34)32(36)29-14-16-33(17-15-29)23-28-11-7-12-30(22-28)37-24-27-9-4-3-5-10-27;3-1(4)2(5)6/h3-13,22,29H,14-21,23-24H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQVXLICWVBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC(=CC=C4)OCC5=CC=CC=C5)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various alkylating agents and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s structure suggests potential medicinal applications, particularly in the development of new pharmaceuticals. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Piperacillin Related Compound E: A piperazine derivative used as a reference standard in pharmaceutical quality tests.
Flubendiamide: An insecticide with a similar structural motif, used in agricultural applications.
Uniqueness
What sets [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone apart from these similar compounds is its specific combination of piperazine and piperidine rings, along with its unique substitution pattern. This distinct structure imparts unique chemical
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
